(3-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid

Description

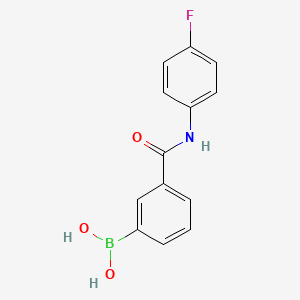

“(3-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid” (CAS: 850568-27-3) is a boronic acid derivative featuring a fluorophenylcarbamoyl substituent at the meta position of the phenyl ring. Its molecular formula is C₁₃H₁₀BFNO₃, with a molecular weight of 275.04 g/mol. The compound is characterized by a boronic acid group (-B(OH)₂) and a carbamoyl linkage (-NH-C(O)-) to a 4-fluorophenyl moiety.

Properties

IUPAC Name |

[3-[(4-fluorophenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BFNO3/c15-11-4-6-12(7-5-11)16-13(17)9-2-1-3-10(8-9)14(18)19/h1-8,18-19H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFWDDBBHPLQCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382340 | |

| Record name | {3-[(4-Fluorophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-35-0 | |

| Record name | B-[3-[[(4-Fluorophenyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(4-Fluorophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(4-Fluorophenyl)aminocarbonyl]benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid typically involves the following steps:

Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 4-fluoroaniline with phosgene or a suitable carbamoylating agent to form the corresponding carbamoyl chloride.

Coupling Reaction: The carbamoyl chloride is then reacted with a boronic acid derivative, such as phenylboronic acid, under Suzuki-Miyaura coupling conditions. This reaction is typically catalyzed by a palladium catalyst in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.

Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (3-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Hydrogen peroxide, sodium perborate for oxidation reactions.

Nucleophiles: Amines, thiols for substitution reactions.

Major Products:

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenols: Formed from oxidation of the boronic acid group.

Substituted Fluorophenyl Derivatives: Formed from nucleophilic aromatic substitution.

Scientific Research Applications

Organic Synthesis

(3-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid is primarily utilized as a reagent in organic synthesis. Its role in Suzuki-Miyaura coupling allows for the formation of biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, base (K2CO3), solvent | Biaryl compounds |

| Oxidation | Hydrogen peroxide | Corresponding phenols |

| Substitution | Nucleophiles (amines, thiols) | Substituted fluorophenyl derivatives |

Medicinal Chemistry

The compound has shown potential as a lead compound in drug discovery. Its ability to selectively target specific cellular pathways positions it as a candidate for therapeutic agents against various diseases.

- Anticancer Activity : In vitro studies revealed that it induces apoptosis in cancer cells, particularly breast cancer cell lines (MCF-7). The mechanism involves oxidative stress induction.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

- Enzyme Inhibition : The compound inhibits GPX4, an enzyme involved in lipid peroxidation, suggesting its role in regulating oxidative stress responses.

| Compound | IC50 (nM) |

|---|---|

| Control | >1000 |

| Known Inhibitor A | 50 |

| Known Inhibitor B | 75 |

| (3-Fluoro Compound) | 60 |

Biological Applications

The boronic acid group enables this compound to form reversible covalent bonds with diols, making it useful as a molecular probe in biological systems. Its interactions with biomolecules have implications for developing diagnostic tools and therapeutic agents.

Case Study 1: Anticancer Activity

A study on MCF-7 breast cancer cells demonstrated significant cytotoxic effects when treated with this compound. The findings suggest its potential as an anticancer agent through mechanisms involving oxidative stress and apoptosis pathways.

Case Study 2: Enzyme Targeting

Inhibition studies on GPX4 showed that this compound has comparable potency to known inhibitors, reinforcing its potential as a therapeutic candidate targeting metabolic pathways involved in cancer progression.

Mechanism of Action

The mechanism of action of (3-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and drug delivery. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

Electronic and Steric Properties

- Electron-Withdrawing Effects : The 4-fluorophenyl group enhances the electrophilicity of the boronic acid via inductive effects, facilitating nucleophilic attack in cross-coupling reactions. This contrasts with chlorophenyl or trifluoromethylphenyl analogues, which exhibit stronger electron withdrawal but poorer solubility .

- Steric Hindrance : The carbamoyl group introduces moderate steric bulk, reducing reaction rates in sterically demanding transformations (e.g., coupling with bulky aryl halides). For example, yields of meriolins derived from this compound (62–65%) are comparable to those of 4-chlorophenylboronic acid but lower than trifluoromethylphenyl variants (63–65%) .

Pharmacological Relevance

- Antiviral Activity : Derivatives of “(3-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid” (e.g., HCV polymerase inhibitors) demonstrate higher specificity than pentafluorophenylboronic acid due to optimized interactions with the enzyme’s palm domain .

- Solubility and Bioavailability : The carbamoyl group improves aqueous solubility compared to alkylcarbamoyl analogues (e.g., tert-butylcarbamoyl), which are prone to aggregation in biological systems .

Biological Activity

(3-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial treatments. This compound, characterized by its unique chemical structure, includes a fluorine atom and a carbamoyl moiety, which contribute to its reactivity and biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C13H12BClFNO2, with a molecular weight of approximately 263.06 g/mol. Its structure features a boronic acid functional group, known for its ability to form reversible covalent bonds with diols, which is crucial for its biological interactions.

The biological activity of this compound primarily stems from its ability to inhibit specific protein kinases involved in cell signaling pathways. This inhibition can lead to modulation of cellular processes such as proliferation and apoptosis, making it a candidate for cancer treatment. Additionally, the compound may interact with various enzymes and receptors, influencing their activity and leading to antimicrobial effects.

Anticancer Activity

Research has shown that this compound exhibits significant antiproliferative effects across various cancer cell lines. Studies utilizing the sulforhodamine B (SRB) assay demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. For instance, it was noted that compounds with similar structures exhibited low micromolar values in terms of antiproliferative activity .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound Name | Cell Line | EC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A2780 | 1.94 | Induces apoptosis |

| 2-Fluoro-6-formylphenylboronic acid | MV-4-11 | 0.661 | G2/M arrest |

| 3-Morpholino-5-fluorobenzoxaborole | 5637 | 2.06 | Caspase activation |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Preliminary studies suggest that it exhibits moderate antibacterial activity against various strains, including Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antibacterial agent .

Table 2: Antimicrobial Activity Overview

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | 50 | Moderate |

| Bacillus cereus | 25 | Strong |

| Candida albicans | >100 | Weak |

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound:

- Cancer Treatment : In vitro studies on ovarian cancer cell lines revealed that the compound effectively induces apoptosis through caspase activation and cell cycle arrest at the G2/M phase .

- Antibacterial Applications : In studies assessing its antibacterial properties, the compound demonstrated significant inhibition of bacterial growth, suggesting its potential utility in treating infections caused by resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.